Alizarine orange

CAS No.: 568-93-4

Cat. No.: VC3787026

Molecular Formula: C14H7NO6

Molecular Weight: 285.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 568-93-4 |

|---|---|

| Molecular Formula | C14H7NO6 |

| Molecular Weight | 285.21 g/mol |

| IUPAC Name | 1,2-dihydroxy-3-nitroanthracene-9,10-dione |

| Standard InChI | InChI=1S/C14H7NO6/c16-11-6-3-1-2-4-7(6)12(17)10-8(11)5-9(15(20)21)13(18)14(10)19/h1-5,18-19H |

| Standard InChI Key | XZSUEVFAMOKROK-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)O)[N+](=O)[O-] |

Introduction

Chemical Identity and Structure

Alizarine Orange belongs to the anthracenedione class of compounds, specifically as a nitrated derivative of alizarin. This compound has been clearly characterized through various chemical analyses and structural determinations.

Nomenclature and Identifiers

Alizarine Orange possesses several chemical identifiers that help distinguish it in scientific literature and commercial applications:

| Parameter | Value |

|---|---|

| IUPAC Name | 1,2-Dihydroxy-3-nitro-9,10-anthracenedione |

| CAS Registry Number | 568-93-4 |

| Alternative Names | 3-nitroalizarin; C.I. Mordant Orange 14; C.I. 58015 |

| Color Index Number | 58015 |

| Molecular Formula | C₁₄H₇NO₆ |

| Molecular Weight | 285.21 g/mol |

The compound is categorized in the Color Index as Mordant Orange 14, indicating its classification as a mordant dye that requires a metal ion mordant to fix to fibers .

Structural Characteristics

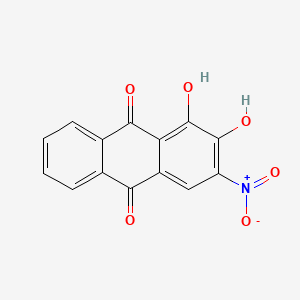

The chemical structure of Alizarine Orange features an anthracenedione backbone with two hydroxyl groups at positions 1 and 2, and a nitro group at position 3. This structure confers the compound's characteristic properties:

-

The anthracenedione core provides the basic chromophore structure

-

The hydroxyl groups enable metal chelation for mordant dyeing applications

-

The nitro group influences both the compound's color and chemical reactivity

The percent composition of Alizarine Orange is: Carbon (58.96%), Hydrogen (2.47%), Nitrogen (4.91%), and Oxygen (33.66%) .

Physical and Chemical Properties

Alizarine Orange exhibits distinctive physical properties that determine its applications and handling requirements.

Physical State and Appearance

The compound presents as orange needles or plates when crystallized from acetic acid. Upon heating, it decomposes at approximately 244°C and sublimes with partial decomposition .

Solubility Profile

Alizarine Orange demonstrates specific solubility patterns across different solvents:

| Solvent Type | Solubility | Appearance |

|---|---|---|

| Organic solvents | Soluble | Yellow |

| Dilute aqueous alkali | Soluble | Purple-red |

| Concentrated H₂SO₄ | Soluble | Orange |

This selective solubility and color behavior in different media contributes to the compound's utility as a chemical indicator .

Historical Context and Synthesis

Relationship to Alizarin

Alizarine Orange represents a nitrated derivative of alizarin, which has significant historical importance in the dye industry. Alizarin itself has a rich history, transitioning from natural extraction to synthetic production in the 19th century.

The parent compound alizarin was originally extracted from the roots of the madder plant (Rubia tinctorum L.) prior to 1869. The synthesis of alizarin marked a crucial turning point in the chemical dye industry .

Synthetic Pathway

According to historical literature, Alizarine Orange can be synthesized from 3-bromoalizarin in acetic acid with nitric acid, as documented by Barnett and Cook in the Journal of the Chemical Society (1922). Additional preparation methods have been documented in the Colour Index (3rd edition, 1971) .

The specific synthesis pathway typically involves:

-

Starting with alizarin (1,2-dihydroxyanthraquinone)

-

Bromination to form 3-bromoalizarin

-

Nitration with nitric acid in acetic acid to yield Alizarine Orange

This synthetic approach builds upon the groundbreaking work by Carl Graebe and Carl Liebermann, who first synthesized alizarin from anthracene in 1868, revolutionizing the dye industry by providing a synthetic alternative to plant-derived sources .

Applications

Alizarine Orange finds application in multiple fields, leveraging its unique chemical and optical properties.

Textile Dyeing

As a mordant dye (Mordant Orange 14), Alizarine Orange produces distinctive colors when applied to textiles with different metal mordants:

| Mordant Metal | Resulting Color |

|---|---|

| Aluminum | Orange |

| Iron | Red to violet |

This mordanting process involves the formation of metal complexes with the compound's hydroxyl groups, creating insoluble colored compounds that adhere to textile fibers .

Chemical Indicator

Alizarine Orange functions as a pH indicator in saturated alcoholic solutions, with color transitions occurring at specific pH ranges:

| pH Range | Color Transition |

|---|---|

| 2.0-4.0 | Golden orange to flat yellow (in water) |

| 5.0-6.5 | Yellow to purplish red |

These distinctive color changes make it valuable for analytical applications requiring visual pH detection within these specific ranges .

Artistic Applications

Related Compounds

Relationship to Alizarin Family

Alizarine Orange belongs to the broader family of alizarin-derived compounds, which includes:

-

Alizarin (1,2-dihydroxyanthraquinone)

-

Alizarin Red S (sodium alizarin sulfonate)

-

Other substituted alizarins

These compounds share the basic anthraquinone structure with varying substituents that modify their chemical and colorimetric properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume